Methyl 2-Fluoro-4-nitrophenylacetate
Overview
Description
Methyl 2-Fluoro-4-nitrophenylacetate is an organic compound with the molecular formula C9H8FNO4. It is a white to yellow solid at room temperature and is primarily used in research and industrial applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Fluoro-4-nitrophenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-Fluoro-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Fluoro-4-nitrophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates.
Reduction: 2-Fluoro-4-aminophenylacetate.
Hydrolysis: 2-Fluoro-4-nitrophenylacetic acid.
Scientific Research Applications
Methyl 2-Fluoro-4-nitrophenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Fluoro-4-nitrophenylacetate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Fluoro-4-nitrobenzoate
- Methyl 2-Fluoro-4-nitrophenylpropanoate
- Methyl 2-Fluoro-4-nitrophenylbutanoate
Uniqueness
Methyl 2-Fluoro-4-nitrophenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. The presence of both a fluorine atom and a nitro group on the phenyl ring makes it particularly useful in selective chemical transformations and as a building block in organic synthesis .
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELCQQSVRXXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593184 | |
Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337529-74-5 | |
Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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